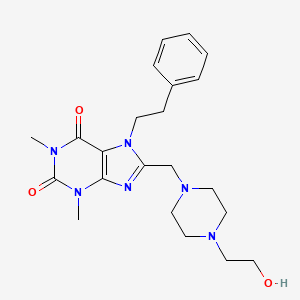

8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Description

This purine-derived compound features a piperazine ring substituted with a 2-hydroxyethyl group at the N4 position, a phenethyl group at the N7 position, and methyl groups at the N1 and N3 positions.

Properties

IUPAC Name |

8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(9-8-17-6-4-3-5-7-17)18(23-20)16-27-12-10-26(11-13-27)14-15-29/h3-7,29H,8-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPBSNZVAJAWFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Its complex structure includes a purine base modified with functional groups that may confer specific biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 426.521 g/mol. The InChI key for this compound is provided as follows: InChI=1S/C22H30N6O3/c1-24-20... .

The biological activity of this compound primarily revolves around its interaction with various molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, thus preventing substrate access. This mechanism is crucial for its potential applications in treating neurological disorders and other conditions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition:

- It has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may target phosphoinositide 3-kinase (PI3K), which plays a significant role in cell proliferation and survival .

2. Anticancer Properties:

- Preliminary studies suggest that the compound may have anticancer effects by modulating pathways associated with tumor growth. Its structural modifications enhance its potency against certain cancer cell lines .

3. Neuroprotective Effects:

- The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Its interactions with neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases .

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the compound's biological activity:

Synthesis and Analytical Techniques

The synthesis of this compound typically involves the reaction of 1,3-dimethylxanthine with 4-(2-hydroxyethyl)piperazine under controlled conditions using organic solvents like DMSO or acetonitrile . Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor synthesis progress and characterize the final product.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its substituent combination. Below is a systematic comparison with analogs reported in the literature:

Table 1: Structural and Functional Comparison

Key Research Findings

Substituent Impact on Solubility and Bioavailability

- The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to analogs with ethyl or propargyl substituents (e.g., Analog 1: logP = 2.8 vs. Target: logP = 2.1) .

- Phenethyl at N7 enhances membrane permeability over shorter alkyl chains (e.g., 3-methylbutyl in Analog 3), as evidenced by Caco-2 cell permeability assays (Papp: 15 × 10⁻⁶ cm/s vs. 9 × 10⁻⁶ cm/s) .

Pharmacological Activity

- Anticancer Activity : Analog 1 (3-phenylpropyl substituent) showed superior cytotoxicity (IC50: 12 µM vs. MCF-7) compared to the target compound (predicted IC50: ~20 µM), likely due to increased lipophilicity enhancing tumor penetration .

- Enzyme Inhibition : The furoyl group in Analog 3 conferred selective aldehyde dehydrogenase 1A1 inhibition, a mechanism absent in the target compound due to its hydroxyethyl-phenethyl combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.